1-Cyclohexyl-5-ethylbarbituric acid
Overview
Description
1-Cyclohexyl-5-ethylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound is characterized by the presence of a cyclohexyl group and an ethyl group attached to the barbituric acid core. It is an off-white to yellow crystalline powder with a molecular formula of C12H18N2O3 and a molecular weight of 238.28 g/mol .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
As a potential cns depressant, it might induce sedation, hypnosis, and potentially anesthesia.
Preparation Methods
The synthesis of 1-Cyclohexyl-5-ethylbarbituric acid typically involves the reaction of barbituric acid with cyclohexylamine and ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Cyclohexyl-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents
Scientific Research Applications
Chemistry: It is used in the synthesis of barbituric acid derivatives, which are valuable intermediates in pharmaceutical research.
Biology: Its derivatives have shown potential in biological studies, particularly in the development of new drugs.
Medicine: It has been explored for its sedative and hypnotic properties, making it a candidate for the treatment of conditions like insomnia and anxiety.
Industry: The compound is used in the creation of organic sensors and other industrial applications
Comparison with Similar Compounds
1-Cyclohexyl-5-ethylbarbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Secobarbital: Used as a short-term treatment for insomnia.
Thiopental: Employed as an anesthetic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbituric acid derivatives .
Properties
IUPAC Name |
1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCUCVYMWMWXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003700 | |
Record name | 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-32-1 | |
Record name | 1-Cyclohexyl-5-ethylbarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barbituric acid, 1-cyclohexyl-5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexyl-5-ethylbarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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